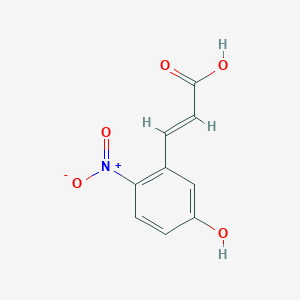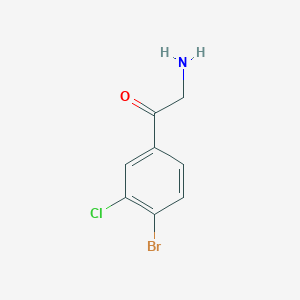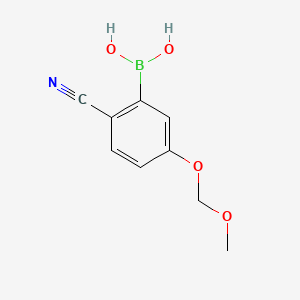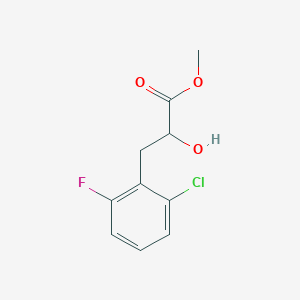
2-FURANPROPANOL, alpha-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-yl)butan-2-ol is an organic compound with the molecular formula C8H12O2. It is a furan derivative, characterized by a furan ring attached to a butanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(furan-2-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(furan-2-yl)butan-2-one using sodium borohydride. This reduction process typically occurs in an alcohol solvent, such as methanol or ethanol, under mild conditions .
Industrial Production Methods
In industrial settings, the production of 4-(furan-2-yl)butan-2-ol may involve more scalable methods, such as catalytic hydrogenation of 4-(furan-2-yl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .
Análisis De Reacciones Químicas
Types of Reactions
4-(furan-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-(furan-2-yl)butan-2-one.
Reduction: The compound can be further reduced to form 4-(furan-2-yl)butane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide
Major Products
Oxidation: 4-(furan-2-yl)butan-2-one
Reduction: 4-(furan-2-yl)butane
Substitution: 4-(furan-2-yl)butyl halides
Aplicaciones Científicas De Investigación
4-(furan-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex furan derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of resins, agrochemicals, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-(furan-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in various biochemical pathways, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-furyl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(2-furyl)butane: Fully reduced form without the hydroxyl group.
4-(2-furyl)butyl halides: Substituted derivatives with halogen atoms
Uniqueness
4-(furan-2-yl)butan-2-ol is unique due to its specific combination of a furan ring and a secondary alcohol group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
6963-39-9 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-(furan-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3 |
Clave InChI |
WJKRHTCMSSXHNV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)









